4-Chloro-5-ethoxypyrimidin-2-amine
Description
4-Chloro-5-ethoxypyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, an ethoxy group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-5-ethoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
VNKSLZMHMJOLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-5-ethoxypyrimidin-2-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with ethanolamine under basic conditions, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Chloro-5-ethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-5-ethoxypyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, pyrimidine-based compounds are known to inhibit enzymes like cyclooxygenase (COX), reducing the production of inflammatory mediators . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between 4-Chloro-5-ethoxypyrimidin-2-amine and related pyrimidine derivatives:
Electronic and Steric Effects
- Chlorine vs. Ethoxy at Position 5 : Replacing chlorine (electron-withdrawing) with ethoxy (electron-donating) at position 5 alters the electronic density of the pyrimidine ring. This affects reactivity in nucleophilic substitution reactions and interactions with biological targets .
- Ethoxy vs.
- Iodo vs. Ethoxy : The iodo substituent in 4-Chloro-5-iodo-6-methylpyrimidin-2-amine introduces steric bulk and polarizability, which may hinder rotation or binding in enzyme active sites .
Solubility and Stability
- Ethoxy vs. Dioxolane-Ethyl : The dioxolane group in 94466-31-6 improves aqueous solubility compared to ethoxy, which is advantageous for formulation in hydrophilic matrices .
- Methyl vs. Ethylamine : (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine (CAS 1289387-57-0) has an ethylamine group at position 2, offering basicity for salt formation, whereas the target compound’s amine at position 2 may participate in intermolecular hydrogen bonding .
Biological Activity
4-Chloro-5-ethoxypyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an ethoxy substituent, making it a candidate for various pharmacological applications. This article will explore the biological activity of 4-Chloro-5-ethoxypyrimidin-2-amine, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for 4-Chloro-5-ethoxypyrimidin-2-amine is C7H9ClN2O, with a molecular weight of 174.61 g/mol. The compound features a pyrimidine ring, which is known for its role in nucleic acids and various biological processes.
Synthesis
The synthesis of 4-Chloro-5-ethoxypyrimidin-2-amine typically involves the reaction of ethyl 2-amino-4-chloropyrimidine with appropriate reagents under controlled conditions. Various methods have been documented, including:
- Refluxing with Ethanol : This method provides high yields and purity.
- Use of Catalysts : Catalysts can enhance the reaction rate and selectivity.
The biological activity of 4-Chloro-5-ethoxypyrimidin-2-amine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The chloro group may enhance the compound's binding affinity to these targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research has indicated that 4-Chloro-5-ethoxypyrimidin-2-amine exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound showed effective inhibition against:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for common antibiotics, suggesting potential as an alternative antimicrobial agent.
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives, including 4-Chloro-5-ethoxypyrimidin-2-amine. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, which warrants further investigation through in vivo studies.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-Chloro-5-ethoxypyrimidin-2-amine. The results showed that this compound had a higher antimicrobial activity compared to other derivatives tested, highlighting its potential as a lead compound for drug development.
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| 4-Chloro-5-ethoxypyrimidin-2-amine | 8 | Strongly Antimicrobial |
| Standard Antibiotic (Ciprofloxacin) | 16 | Moderately Antimicrobial |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers treated HeLa cells with varying concentrations of 4-Chloro-5-ethoxypyrimidin-2-amine and observed significant reductions in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 45 |
| 50 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
